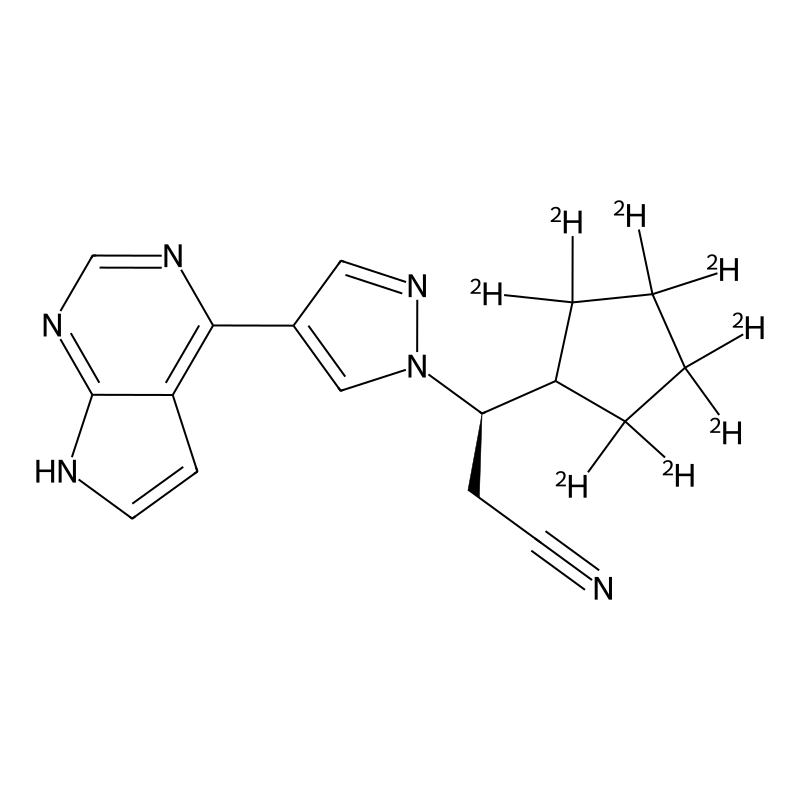

Deuruxolitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Deuruxolitinib (CAS: 1513883-39-0) is a precision-deuterated analog of the established Janus kinase 1 and 2 (JAK1/JAK2) inhibitor, ruxolitinib. By incorporating eight deuterium atoms on the cyclopentyl ring, this compound leverages the kinetic isotope effect to fundamentally alter its metabolic clearance profile while maintaining its primary kinase binding affinity [1]. For laboratories and formulators, deuruxolitinib serves as a specialized procurement choice when investigating modified pharmacokinetic profiles, reduced cytochrome P450-mediated clearance, and sustained in vivo target engagement in autoimmune models [2].

Substituting deuruxolitinib with standard non-deuterated ruxolitinib or other in-class JAK inhibitors fundamentally invalidates studies focused on isotopic pharmacokinetic enhancements. Non-deuterated ruxolitinib undergoes rapid oxidative metabolism at the cyclopentyl ring via CYP3A4 and CYP2C9, leading to a shorter half-life and more variable systemic exposure [1]. In contrast, the stronger carbon-deuterium bonds in deuruxolitinib resist this specific metabolic cleavage. Procuring the non-deuterated baseline fails to replicate the sustained in vivo exposure, altered trough concentrations, and modified dosing dynamics that are the explicit purpose of utilizing a deuterated analog in advanced efficacy studies [2].

Application-Critical Metabolic Stability via Deuteration

For in vivo applications, the rapid oxidative clearance of standard ruxolitinib limits its performance. Deuruxolitinib incorporates eight deuterium atoms on the cyclopentyl ring, leveraging the kinetic isotope effect to strengthen the carbon-hydrogen bonds against enzymatic cleavage [1]. This structural precision significantly reduces the rate of CYP2C9 (which accounts for ~76% of its metabolism) and CYP3A4-mediated oxidation compared to the non-deuterated baseline, fundamentally upgrading its application-critical performance in sustained-release or long-term exposure models [2].

| Evidence Dimension | Primary metabolic pathway dependence |

| Target Compound Data | 76% CYP2C9 / 21% CYP3A4 metabolism with high cyclopentyl stability |

| Comparator Or Baseline | Non-deuterated ruxolitinib (rapid cyclopentyl oxidation) |

| Quantified Difference | Substantial reduction in target-site oxidative cleavage |

| Conditions | Hepatic metabolism models |

Procuring the deuterated form is essential for workflows requiring high metabolic stability and prolonged systemic circulation without continuous redosing.

Preservation of Primary Kinase Potency

A critical procurement requirement for a deuterated analog is the preservation of its primary pharmacodynamic properties. Deuruxolitinib maintains equimolar inhibitory potency against JAK1 and JAK2 compared to its non-deuterated parent compound, ruxolitinib [1]. Both compounds exhibit half-maximal inhibitory concentrations (IC50) in the low nanomolar range (approximately 2.8 to 3.3 nM) in cell-free assays, with over 130-fold selectivity against JAK3 [2].

| Evidence Dimension | JAK1/JAK2 Inhibitory Potency (IC50) |

| Target Compound Data | Low nanomolar range (equipotent to parent) |

| Comparator Or Baseline | Ruxolitinib (JAK1 IC50 ~3.3 nM, JAK2 IC50 ~2.8 nM) |

| Quantified Difference | Negligible difference; >130-fold selectivity over JAK3 maintained |

| Conditions | Cell-free in vitro kinase activity assays |

Ensures that comparative studies isolate pharmacokinetic variables without introducing confounding shifts in target binding affinity.

Reproducibility in Systemic Exposure and Dosing Dynamics

Reproducibility in animal models depends heavily on predictable drug exposure. Deuruxolitinib provides a highly characterized pharmacokinetic baseline, featuring a steady-state volume of distribution of approximately 50 liters and a mean elimination half-life of 4 hours under standard dosing [1]. Because its clearance is strictly tied to CYP2C9 phenotypes (with a quantified 2-fold exposure difference between normal and poor metabolizers), researchers can precisely calibrate dosing regimens to achieve reproducible systemic concentrations that are difficult to maintain with faster-clearing analogs [1].

| Evidence Dimension | Elimination half-life and exposure variance |

| Target Compound Data | 4-hour half-life; 2.0x exposure shift in distinct metabolic phenotypes |

| Comparator Or Baseline | Standard rapid-clearance JAK inhibitors |

| Quantified Difference | Extended half-life with precisely mapped metabolic dependencies |

| Conditions | In vivo pharmacokinetic monitoring |

Enables precise, reproducible dosing calibrations in complex in vivo models, reducing data variance caused by rapid drug elimination.

Pharmacokinetic and Isotope Effect Modeling

Deuruxolitinib is the required substrate for comparative ADME (absorption, distribution, metabolism, and excretion) studies evaluating the kinetic isotope effect on CYP2C9 and CYP3A4 clearance rates [1].

Autoimmune and Dermatological Disease Models

It serves as the target JAK1/2 inhibitor for in vivo models of alopecia areata and psoriasis where sustained, steady-state immune suppression is required over the dosing interval without the peak-to-trough volatility of non-deuterated analogs [2].

Advanced Formulation Development

Utilized as a high-value active pharmaceutical ingredient (API) reference standard in the development and benchmarking of next-generation, metabolically stable kinase inhibitors [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

After a single dose of radiolabeled deuruxolitinib, there was no unchanged dose recovered in either urine or feces.

The steady-state volume of distribution is approximately 50 L.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Explore Compound Types